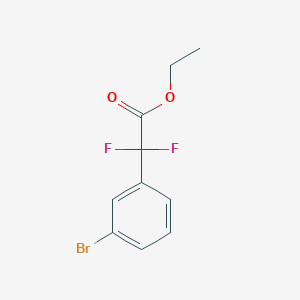

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Description

Propriétés

IUPAC Name |

ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGWVQYBZHWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885068-75-7 | |

| Record name | ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation via Bromophenyl-Difluoropropionic Acid Ester Intermediate (Radical Dehalogenation)

A patented method describes the preparation of 3-(bromophenyl)-2,2-difluoroacetic acid ethyl ester via a radical dehalogenation reaction of a brominated difluoropropionic acid ester intermediate.

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Ethyl difluoroacetate (12.0 mmol), p-bromobenzaldehyde (10.0 mmol), reflux, 2 h | Aldol-type condensation to form 3-(4'-bromophenyl)-2,2-difluoro-3-hydroxypropionic acid ethyl ester | 60.1% |

| 2 | Azobisisobutyronitrile (0.8 mmol), tributyltin hydride (4.8 mmol), toluene, 50-90°C, 6-15 h | Radical dehalogenation of 3-(bromophenyl)-2,2'-difluoro-3-bromopropionic acid ethyl ester to yield target ester | 91.2% |

Workup: The reaction mixture is quenched with saturated sodium carbonate solution, extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure to isolate the product.

This method is advantageous due to high yield in the radical dehalogenation step and relatively mild reaction conditions.

Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids

An alternative modern synthetic approach involves palladium-catalyzed cross-coupling of aryl boronic acids with bromodifluoroacetate derivatives.

-

- Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄)

- Ligand: Xantphos or similar bidentate phosphines

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF)

- Temperature: Room temperature to 60°C

- Mechanism: Single-electron transfer (SET) pathway generating CF₂ radicals which couple with aryl boronic acids.

-

- High regioselectivity

- Compatibility with various functional groups

- Mild reaction conditions allowing sensitive substrates

This method is particularly useful for the introduction of difluoroacetate groups onto aromatic rings bearing bromine substituents, including the 3-bromophenyl moiety.

Esterification of 2-(3-bromophenyl)-2,2-difluoroacetic Acid

In many protocols, the final step involves esterification of the corresponding difluoroacetic acid with ethanol under acidic catalysis.

- Typical Conditions:

- Acid catalyst: Concentrated sulfuric acid or hydrochloric acid

- Solvent: Ethanol (often used as both reagent and solvent)

- Temperature: Reflux for several hours (typically 3-6 h)

- Workup: Neutralization, extraction, drying, and purification by distillation or recrystallization.

This method is classical and widely applied for preparing ethyl esters from carboxylic acids.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Reaction Time and Temperature: Radical dehalogenation requires prolonged heating (6-15 h) at moderate temperatures (50-90°C) to achieve high conversion. Pd-catalyzed methods proceed faster at milder temperatures.

Catalyst Loading: Azobisisobutyronitrile (AIBN) acts as a radical initiator in the radical process, typically used at 20 mol% relative to substrate. Pd catalysts are used in low mol% but must be carefully handled to avoid deactivation.

Solvent Effects: Toluene is preferred for radical reactions due to its inertness and ability to dissolve organic intermediates. THF is favored in Pd-catalyzed reactions for solubility and catalyst compatibility.

Purification: The crude products from radical and Pd-catalyzed reactions often require extraction and drying steps. Final purification may involve distillation under reduced pressure or recrystallization depending on the physical state.

Safety Considerations: Use of tributyltin hydride requires careful handling due to toxicity. Pd catalysts require inert atmosphere to prevent oxidation. Acid catalysis demands corrosion-resistant apparatus and neutralization steps.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 2-(3-bromophenyl)-2,2-difluoroethanol.

Hydrolysis: Formation of 2-(3-bromophenyl)-2,2-difluoroacetic acid and ethanol.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is explored as a potential lead in drug design. Its structural features enable modifications that can enhance biological activity against various targets. It has shown promise in inhibiting specific enzymes through halogen bonding and hydrophobic interactions.

Material Science

The compound is utilized in creating advanced materials, such as fluorinated polymers and liquid crystals. These materials exhibit unique properties beneficial for various industrial applications.

Biological Studies

In biochemical assays, this compound is employed to study enzyme kinetics and inhibition, providing insights into enzyme mechanisms and potential therapeutic targets.

A notable study synthesized various derivatives of this compound to evaluate their biological activities. The findings indicated that specific derivatives exhibited enhanced activity against hereditary hyperlipidemia in Sprague-Dawley rats compared to normal control groups. This highlights the importance of structural modifications on biological efficacy.

Synthesis Methodology

Research has demonstrated efficient synthetic routes for producing this compound using nucleophilic substitution reactions with reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide. The ability to modify the compound further enhances its utility in various applications.

Mécanisme D'action

The mechanism of action of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and difluoro groups can enhance its binding affinity and specificity for certain molecular targets, thereby influencing its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Chlorinated analogs (e.g., 135334-14-4) are lighter and may exhibit lower metabolic stability .

- Substituent Position : The 3-bromo substitution in the target compound contrasts with 2,5-dichloro derivatives (e.g., 1215206-21-5), where dual electronegative groups may alter electronic distribution and reactivity .

Key Insights :

- Catalytic Efficiency : Palladium-based methods (e.g., ) achieve moderate yields but are versatile for diverse aryl groups. In contrast, fluorination using KF in sulfolane () offers high yields (>95%) for simpler derivatives.

- Purity Challenges : Brominated derivatives (e.g., 885068-75-7) may require stringent purification due to byproducts, whereas chlorinated analogs (e.g., 135334-14-4) are more straightforward to isolate .

Activité Biologique

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group and two fluorine atoms attached to the alpha carbon of the acetate moiety. This specific arrangement enhances its chemical reactivity and biological interactions, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can significantly influence its binding affinity and specificity through mechanisms such as:

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's interaction with biomolecules.

- Hydrophobic Interactions : The difluoro group contributes to hydrophobic interactions, which can stabilize the binding to active sites on enzymes or receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.

- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme kinetics and inhibition, indicating its role as an enzyme inhibitor in various metabolic pathways.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was reported at approximately 15 µM for certain cancer types.

-

Enzyme Inhibition :

- In biochemical assays assessing enzyme kinetics, this compound was found to inhibit the activity of specific enzymes involved in metabolic pathways. For instance, it showed an inhibition rate of over 60% against lactate dehydrogenase at concentrations above 10 µM.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | Bromine in para position | Varies; less potent than the ortho isomer |

| Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | Chlorine instead of bromine | Different reactivity; potential antimicrobial activity |

| Ethyl 2-(3-bromophenyl)-2-fluoroacetate | One fluorine atom | Altered chemical properties; reduced binding affinity |

Q & A

Q. What solvent systems optimize the stability and reactivity of this compound in synthetic workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.